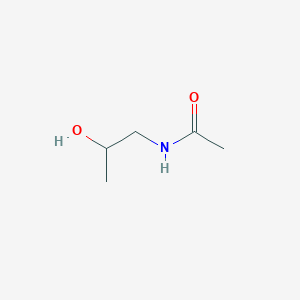
n-(2-Hydroxypropyl)acetamide
Übersicht
Beschreibung
N-(2-Hydroxypropyl)acetamide is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H11NO2/c1-4(7)3-6-5(2)8/h4,7H,3H2,1-2H3, (H,6,8) . This indicates that the molecule consists of a hydroxypropyl group attached to an acetamide group .Wissenschaftliche Forschungsanwendungen
Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxyphenyl)acetamide has demonstrated anti-arthritic and anti-inflammatory activity in studies involving adjuvant-induced arthritis in rats. It has shown promise in reducing body weight, paw edema volume, serum levels of pro-inflammatory cytokines like IL-1 beta and TNF-alpha, and oxidative stress markers, suggesting its potential as an anti-arthritic agent (Jawed et al., 2010).
Role in Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide plays a role as an intermediate in the complete natural synthesis of antimalarial drugs. Its chemoselective monoacetylation has been explored using various catalysts, demonstrating its significance in pharmaceutical synthesis, particularly for antimalarial medication (Magadum & Yadav, 2018).
Hepatoprotective Effects
Studies have investigated the potential protective effects of certain compounds against liver damage induced by N-(4-hydroxyphenyl) acetamide overdose. These investigations are significant in understanding the hepatoprotective properties and the therapeutic potential in liver injury cases (Alhusain et al., 2022).
Antiulcer Agents Development
Research on N-phenoxypropylacetamide derivatives, which include compounds related to N-(2-hydroxypropyl)acetamide, has shown potential in developing antiulcer agents. These compounds have exhibited gastric acid antisecretory and cytoprotective properties, indicating their therapeutic potential in treating ulcers (Ueda et al., 1990).
Pharmacokinetics and Drug Metabolism
This compound is involved in various pharmacokinetic processes and drug metabolism pathways. Studies have explored its role in the metabolism of common analgesics and antipyretics, contributing to a better understanding of drug actions and interactions in the body (Kanthale et al., 2020).
Wirkmechanismus
Target of Action
N-(2-Hydroxypropyl)acetamide, also known as Acetamide, is a small molecule It is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
It is believed to interact with its target protein and induce changes at the molecular level
Biochemical Pathways
It has been found that certain derivatives of the compound can lead to the formation of various nitrosylated and nitrated compounds . These compounds can have diverse biological activities and can potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a boiling point of 131°c at a pressure of 01 Torr . Its density is predicted to be 1.019±0.06 g/cm3
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(7)3-6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZEZDQPMEHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4293-57-6 | |
| Record name | NSC106966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



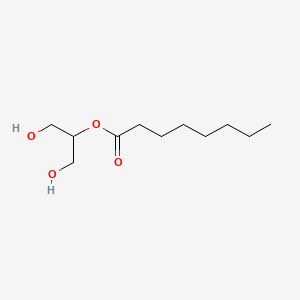
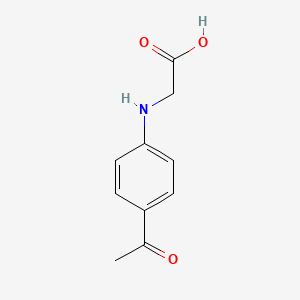
![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)
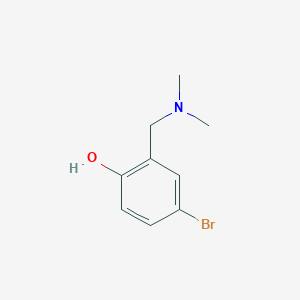

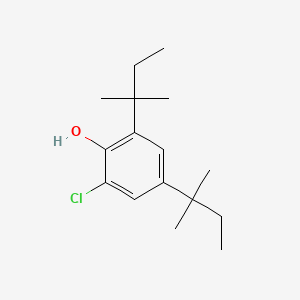

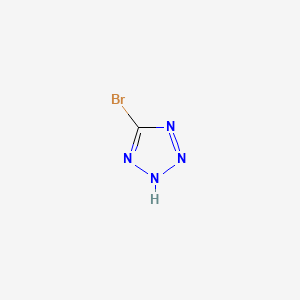
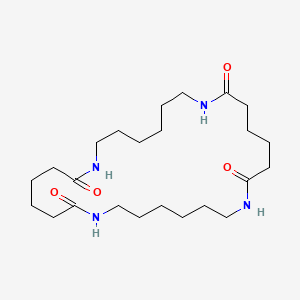
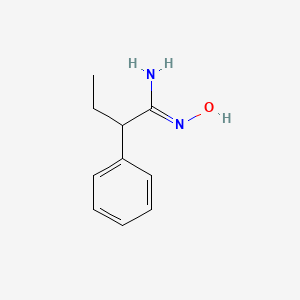

![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)
